molecular formula C8H11BrO4 B1407644 Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 1706436-05-6

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B1407644
CAS No.: 1706436-05-6
M. Wt: 251.07 g/mol
InChI Key: DNSOUEIDBRVJAZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H11BrO4 and a molecular weight of 251.07 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a bromine atom, an ester group, and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of tetrahydropyran derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the tetrahydropyran ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydropyran derivatives. Substitution reactions result in the formation of various substituted tetrahydropyran compounds .

Scientific Research Applications

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate involves its interaction with molecular targets such as DNA, RNA, and proteins. The compound binds to these targets, inhibiting their function and leading to various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit protein synthesis in monocytes, thereby reducing the production of inflammatory cytokines .

Comparison with Similar Compounds

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-4-oxotetrahydro-2H-pyran-3-carboxylate: Similar in structure but with a chlorine atom instead of bromine.

    Ethyl 5-fluoro-4-oxotetrahydro-2H-pyran-3-carboxylate: Contains a fluorine atom instead of bromine.

    Ethyl 5-iodo-4-oxotetrahydro-2H-pyran-3-carboxylate: Features an iodine atom in place of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present.

Properties

IUPAC Name

ethyl 5-bromo-4-oxooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO4/c1-2-13-8(11)5-3-12-4-6(9)7(5)10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSOUEIDBRVJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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